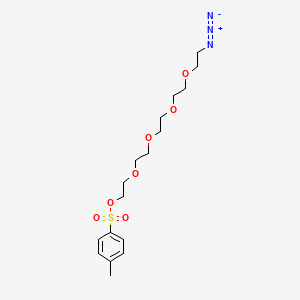
叠氮基-PEG5-Tos
描述
叠氮基-PEG5-甲苯磺酸酯,也称为叠氮基-PEG5-甲苯磺酸盐,是一种含有叠氮基和甲苯磺酰基的化合物,通过线性聚乙二醇 (PEG) 链连接。叠氮基与炔烃、BCN 和 DBCO 通过点击化学反应生成稳定的三唑键。 甲苯磺酰基是亲核取代反应中的一个很好的离去基团 . 由于其独特的化学性质,这种化合物被广泛用于生物偶联、药物递送和其他科学研究应用中 .
科学研究应用
叠氮基-PEG5-甲苯磺酸酯在科学研究中具有广泛的应用,包括:
化学: 用作合成复杂分子和聚合物的连接基团.
生物学: 用于生物偶联技术,将生物分子(如蛋白质和核酸)连接起来.
工业: 应用于先进材料和纳米技术的开发.
作用机制
叠氮基-PEG5-甲苯磺酸酯的作用机制涉及其官能团。 叠氮基参与点击化学和 SPAAC 反应,与炔烃基团形成稳定的三唑键 . 甲苯磺酰基作为良好的离去基团,促进亲核取代反应 . 这些反应使该化合物能够在各种化学和生物过程中充当通用的连接基团 .
生化分析
Biochemical Properties
Azide-PEG5-Tos plays a crucial role in biochemical reactions, particularly in the field of bio-conjugation and click chemistry. The azide group in Azide-PEG5-Tos can react with alkyne, BCN, and DBCO groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages . This reaction is highly specific and efficient, making Azide-PEG5-Tos an ideal linker for creating stable conjugates between biomolecules. The tosyl group serves as a good leaving group for nucleophilic substitution reactions, further enhancing its versatility in biochemical applications .
Cellular Effects
Azide-PEG5-Tos influences various cellular processes by facilitating the targeted delivery of therapeutic agents. When used in the synthesis of antibody-drug conjugates, Azide-PEG5-Tos enables the precise delivery of cytotoxic drugs to cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy . This targeted delivery can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the selective killing of cancer cells while sparing healthy cells .
Molecular Mechanism
The molecular mechanism of Azide-PEG5-Tos involves its ability to form stable triazole linkages through click chemistry reactions. The azide group in Azide-PEG5-Tos undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, resulting in the formation of a stable triazole ring . This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules. Additionally, the tosyl group in Azide-PEG5-Tos can undergo nucleophilic substitution reactions, further expanding its utility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azide-PEG5-Tos can change over time due to factors such as stability and degradation. Azide-PEG5-Tos is generally stable when stored at -20°C, but its stability can be affected by repeated freeze-thaw cycles . Over time, degradation of the compound may occur, potentially impacting its efficacy in biochemical reactions. Long-term studies have shown that Azide-PEG5-Tos maintains its functionality for several months when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of Azide-PEG5-Tos in animal models can vary depending on the dosage administered. At lower dosages, Azide-PEG5-Tos is generally well-tolerated and effective in facilitating the targeted delivery of therapeutic agents . At higher dosages, toxic or adverse effects may be observed, including potential off-target effects and toxicity to healthy tissues . It is essential to optimize the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Azide-PEG5-Tos is involved in metabolic pathways related to its role as a linker in antibody-drug conjugates. The compound interacts with enzymes and cofactors involved in the conjugation and degradation of biomolecules . The PEG spacer in Azide-PEG5-Tos enhances its solubility and stability, allowing it to participate in various metabolic processes without significant degradation . This stability is crucial for maintaining the efficacy of the conjugates formed using Azide-PEG5-Tos.
Transport and Distribution
Within cells and tissues, Azide-PEG5-Tos is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in Azide-PEG5-Tos facilitates its solubility in aqueous media, allowing it to be efficiently transported within the cellular environment . This property ensures that Azide-PEG5-Tos can reach its target sites and participate in biochemical reactions effectively.
Subcellular Localization
Azide-PEG5-Tos exhibits specific subcellular localization depending on the targeting signals and post-translational modifications it undergoes . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity or function . This targeted localization is essential for the precise delivery of therapeutic agents and the formation of stable conjugates in antibody-drug conjugates.
准备方法
合成路线和反应条件
叠氮基-PEG5-甲苯磺酸酯通常通过一系列有机反应合成。 反应条件通常包括使用二甲基亚砜 (DMSO) 和二氯甲烷 (DCM) 等有机溶剂,反应通常在室温或略高于室温的温度下进行 .
工业生产方法
在工业环境中,叠氮基-PEG5-甲苯磺酸酯的生产涉及类似的合成路线,但规模更大。 该工艺针对更高的收率和纯度进行了优化,通常涉及先进的纯化技术,例如柱色谱和重结晶 . 该化合物通常在低温 (-20°C) 下储存以保持其稳定性 .
化学反应分析
反应类型
叠氮基-PEG5-甲苯磺酸酯会发生多种类型的化学反应,包括:
点击化学反应: 在铜催化剂存在下,叠氮基与炔烃基团反应生成稳定的三唑键 (CuAAC 反应).
应变促进的炔烃-叠氮环加成反应 (SPAAC): 叠氮基与应变炔烃(如 DBCO 或 BCN)反应,无需催化剂.
亲核取代反应: 甲苯磺酰基充当离去基团,使亲核试剂能够取代它.
常用试剂和条件
铜催化剂: 用于 CuAAC 反应中,促进三唑键的形成.
应变炔烃: 例如 DBCO 和 BCN,用于 SPAAC 反应.
亲核试剂: 各种亲核试剂可用于涉及甲苯磺酰基的取代反应.
主要形成的产物
三唑键: 在点击化学和 SPAAC 反应中形成.
取代的 PEG 衍生物: 在亲核取代反应中形成.
相似化合物的比较
类似化合物
叠氮基-PEG3-甲苯磺酸盐: 含有较短的 PEG 链,但官能团相似。
叠氮基-PEG8-甲苯磺酸盐: 含有较长的 PEG 链,但官能团相似。
叠氮基-PEG5-NHS: 含有叠氮基和 NHS 酯,而不是甲苯磺酰基.
独特性
叠氮基-PEG5-甲苯磺酸酯的独特性在于其平衡的 PEG 链长度,在水性介质中提供了最佳的溶解度和灵活性 . 叠氮基和甲苯磺酰基的组合使其能够参与各种化学反应,使其成为科学研究中的一种多功能工具 .
属性
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O7S/c1-16-2-4-17(5-3-16)28(21,22)27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19-20-18/h2-5H,6-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRFPWKHJGMATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)
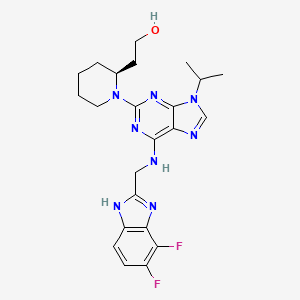
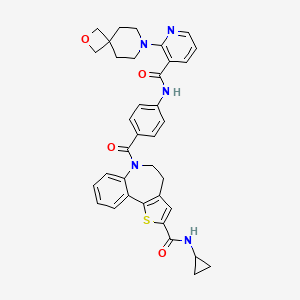

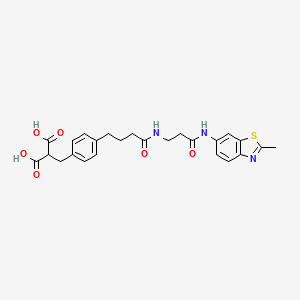
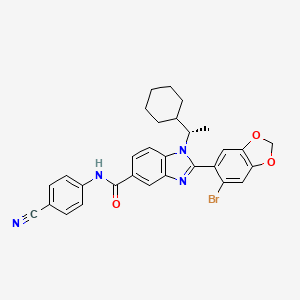
![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)
![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
